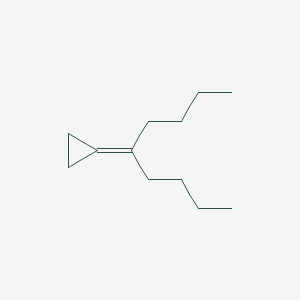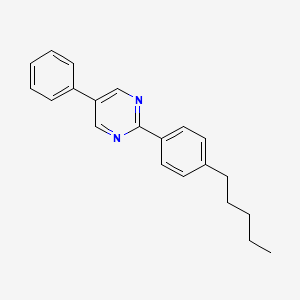
2-(4-Pentylphenyl)-5-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pentylphenyl)-5-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a pentylphenyl group at the 2-position and a phenyl group at the 5-position of the pyrimidine ring. It is known for its applications in various fields, including liquid crystal technology and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenyl)-5-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pentylbenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for the purification and analysis of the final product.
化学反応の分析
Types of Reactions
2-(4-Pentylphenyl)-5-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pentyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include pyrimidine oxides, reduced pyrimidine derivatives, and substituted pyrimidines with various functional groups.
科学的研究の応用
2-(4-Pentylphenyl)-5-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
作用機序
The mechanism by which 2-(4-Pentylphenyl)-5-phenylpyrimidine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 2-(4-Pentylphenyl)-5-(4-methoxyphenyl)pyrimidine
- 2-(4-Pentylphenyl)-5-(4-chlorophenyl)pyrimidine
- 2-(4-Pentylphenyl)-5-(4-bromophenyl)pyrimidine
Uniqueness
2-(4-Pentylphenyl)-5-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in liquid crystal technology and organic electronics, where precise molecular alignment and electronic characteristics are crucial.
特性
CAS番号 |
116556-50-4 |
|---|---|
分子式 |
C21H22N2 |
分子量 |
302.4 g/mol |
IUPAC名 |
2-(4-pentylphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C21H22N2/c1-2-3-5-8-17-11-13-19(14-12-17)21-22-15-20(16-23-21)18-9-6-4-7-10-18/h4,6-7,9-16H,2-3,5,8H2,1H3 |
InChIキー |
OKQZBZFGZRJTLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


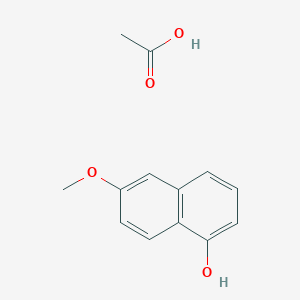
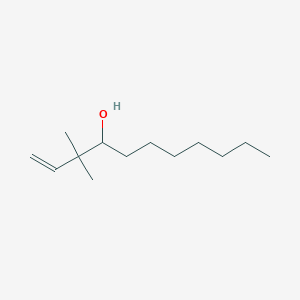
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
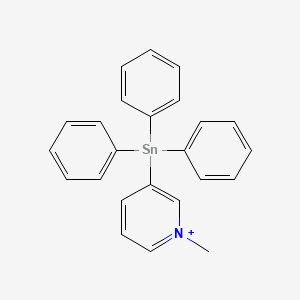


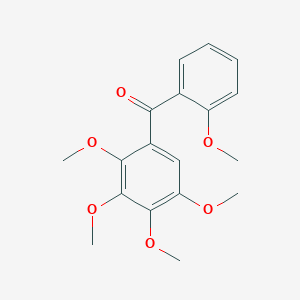
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)

